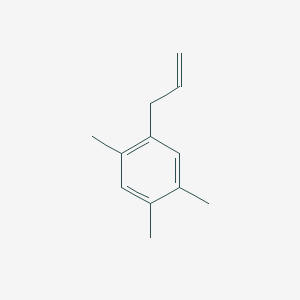

3-(2,4,5-Trimethylphenyl)-1-propene

Beschreibung

Contextualization of 3-(2,4,5-Trimethylphenyl)-1-propene within Contemporary Organic Chemistry

3-(2,4,5-Trimethylphenyl)-1-propene, a substituted aromatic hydrocarbon, holds a distinct position in the field of organic chemistry. Its structure, which features a propene group attached to a 2,4,5-trimethylphenyl ring, provides a unique combination of steric and electronic properties. The three methyl groups on the benzene (B151609) ring act as electron-donating groups, which increases the electron density of the aromatic system. This electronic enrichment makes the aromatic ring highly nucleophilic and thus more reactive towards electrophilic substitution reactions compared to less substituted benzene derivatives.

The specific 2,4,5-trimethyl substitution pattern creates a unique electronic and steric environment on the aromatic ring, distinguishing it from other isomers like the 2,4,6-trimethyl or 1,3,5-trimethyl arrangements. This particular arrangement influences the regioselectivity of subsequent chemical reactions, guiding incoming reactants to specific positions on the aromatic ring. The compound's molecular formula is C₁₂H₁₆, and it has a molecular weight of approximately 160.26 g/mol . chemicalbook.com

| Property | Value |

| Chemical Name | 3-(2,4,5-Trimethylphenyl)-1-propene |

| CAS Number | 58474-27-4 |

| Molecular Formula | C₁₂H₁₆ |

| Molecular Weight | 160.26 g/mol |

A table summarizing the basic chemical properties of 3-(2,4,5-Trimethylphenyl)-1-propene.

Significance of 3-(2,4,5-Trimethylphenyl)-1-propene as a Versatile Synthetic Intermediate

The true significance of 3-(2,4,5-Trimethylphenyl)-1-propene lies in its utility as a versatile synthetic intermediate. Organic chemists utilize it as a starting material or building block for the construction of more complex molecules and polymers. Its chemical structure allows for a variety of transformations, making it a valuable component in a synthetic chemist's toolkit.

The alkene portion of the molecule, the 1-propene group, can undergo a range of addition reactions. The double bond can be oxidized to form alcohols or epoxides, or it can be reduced to the corresponding saturated propane (B168953) derivative, 3-(2,4,5-trimethylphenyl)propane. Furthermore, the electron-rich aromatic ring is primed for electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups, such as halogens or nitro groups. The synthesis of this compound can be achieved through methods like the Friedel-Crafts alkylation of 2,4,5-trimethylbenzene with propene, often using a Lewis acid catalyst such as aluminum chloride.

| Reaction Type | Potential Products |

| Oxidation | 2,4,5-Trimethylbenzoic acid, 2,4,5-Trimethylbenzyl alcohol |

| Reduction | 3-(2,4,5-Trimethylphenyl)propane |

| Substitution | Halogenated and nitrated derivatives |

A table illustrating the types of reactions and potential products from 3-(2,4,5-Trimethylphenyl)-1-propene.

Historical Overview of Research Pertaining to Aryl-Substituted Propenes

The study of aryl-substituted propenes is part of the broader history of hydrocarbon chemistry. The replacement of a hydrogen atom in a hydrocarbon with a halogen atom leads to the formation of alkyl halides (haloalkanes) and aryl halides (haloarenes). ncert.nic.in Haloalkanes have the halogen attached to an sp³ hybridized carbon, while in haloarenes, it is attached to an sp² hybridized carbon of an aryl group. ncert.nic.in These compounds are important as solvents and as starting materials for a wide array of organic compounds. ncert.nic.in

The synthesis of aryl-substituted alkenes has been a topic of interest for many years. Methods for their preparation often involve classic organic reactions. For instance, aryl chlorides and bromides can be prepared via electrophilic substitution of arenes using chlorine or bromine with a Lewis acid catalyst. ncert.nic.in The synthesis of ethers from alcohols, known as the Williamson ether synthesis, involves the reaction of an alkoxide ion with a primary alkyl halide. byjus.com However, this method is less suitable for secondary or tertiary alcohols, where elimination reactions that form alkenes become dominant. byjus.com

Research into the polymerization of propenes using catalysts like metallocenes has been extensive. acs.org The properties of the resulting polymers can be finely tuned by altering the substituents on the aryl groups of the monomers. acs.org This highlights the importance of understanding the structure and reactivity of aryl-substituted propenes in the development of new materials. The study of these compounds continues to be an active area of research, with new synthetic methods and applications being continuously explored.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2,4-trimethyl-5-prop-2-enylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16/c1-5-6-12-8-10(3)9(2)7-11(12)4/h5,7-8H,1,6H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHRXTPCHUMMTPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)CC=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10505910 | |

| Record name | 1,2,4-Trimethyl-5-(prop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10505910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58474-27-4 | |

| Record name | 1,2,4-Trimethyl-5-(prop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10505910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 2,4,5 Trimethylphenyl 1 Propene

Established Laboratory-Scale Synthetic Routes and Mechanistic Elucidation

The construction of the 3-(2,4,5-Trimethylphenyl)-1-propene framework can be approached through several strategic disconnections, primarily involving the formation of the bond between the aromatic ring and the allyl group. Classical and modern synthetic techniques, including Friedel-Crafts alkylation and transition-metal-catalyzed cross-coupling reactions, offer viable pathways to this target molecule.

The Friedel-Crafts alkylation stands as a fundamental method for attaching alkyl groups to an aromatic ring. In the context of synthesizing 3-(2,4,5-Trimethylphenyl)-1-propene, this would typically involve the reaction of 1,2,4-trimethylbenzene (B165218) (pseudocumene) with an allyl halide or a related allylating agent in the presence of a Lewis acid catalyst.

The mechanism of the Friedel-Crafts alkylation to produce 3-(2,4,5-Trimethylphenyl)-1-propene proceeds through a classic electrophilic aromatic substitution (EAS) pathway. The reaction is initiated by the activation of the allylating agent, typically allyl chloride or allyl bromide, by a Lewis acid. This generates a highly reactive allyl carbocation or a polarized complex that acts as the electrophile.

The subsequent step involves the nucleophilic attack of the electron-rich 1,2,4-trimethylbenzene ring on the electrophilic allyl species. The directing effects of the three methyl groups on the aromatic ring are crucial in determining the regioselectivity of this substitution. The methyl groups are activating and ortho-, para-directing. In the case of 1,2,4-trimethylbenzene, the positions ortho and para to the methyl groups are highly activated, leading to potential substitution at several positions. However, the formation of 3-(2,4,5-Trimethylphenyl)-1-propene specifically requires the substitution to occur at the 1-position of the 1,2,4-trimethylbenzene ring. Steric hindrance can play a significant role in favoring this particular isomer over others. The final step of the mechanism is the deprotonation of the resulting arenium ion (also known as a sigma complex) by a weak base, which restores the aromaticity of the ring and yields the final product, 3-(2,4,5-Trimethylphenyl)-1-propene.

A significant challenge in this synthesis is the potential for rearrangement of the allyl carbocation to the more stable secondary carbocation, which can lead to the formation of undesired branched-chain isomers. Additionally, polyalkylation, where more than one allyl group is added to the aromatic ring, is a common side reaction that must be controlled.

The choice and optimization of the Lewis acid catalyst are paramount for a successful Friedel-Crafts alkylation leading to 3-(2,4,5-Trimethylphenyl)-1-propene. The strength of the Lewis acid influences the rate of the reaction and the propensity for side reactions.

| Catalyst | Typical Reaction Conditions | Observations |

| Aluminum Chloride (AlCl₃) | 0-25 °C in an inert solvent (e.g., CS₂, nitrobenzene) | A strong Lewis acid that can lead to high conversion but also promotes side reactions like polyalkylation and carbocation rearrangements. |

| Ferric Chloride (FeCl₃) | 20-50 °C | A milder Lewis acid compared to AlCl₃, often resulting in better selectivity and reduced side product formation. |

| Zinc Chloride (ZnCl₂) | Higher temperatures may be required | A weaker Lewis acid, generally leading to slower reaction rates but potentially higher selectivity for the desired product. |

| Boron Trifluoride (BF₃) | Often used as a gas or in etherate form | A versatile Lewis acid that can be fine-tuned for specific applications, though its gaseous nature can present handling challenges. |

Optimization strategies often involve screening different Lewis acids, adjusting the reaction temperature, and carefully controlling the stoichiometry of the reactants and the catalyst. The use of a less reactive allylating agent or the addition of a co-catalyst can also be explored to enhance the selectivity for the desired 3-(2,4,5-Trimethylphenyl)-1-propene isomer.

To overcome the limitations of Friedel-Crafts alkylation, such as carbocation rearrangements and lack of regioselectivity, transition-metal-catalyzed cross-coupling reactions have emerged as powerful alternatives for the synthesis of substituted aromatics like 3-(2,4,5-Trimethylphenyl)-1-propene.

The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, provides a direct method for the synthesis of 3-(2,4,5-Trimethylphenyl)-1-propene. This would involve the reaction of a halo-substituted 2,4,5-trimethylbenzene (e.g., 1-bromo-2,4,5-trimethylbenzene) with propene. The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by migratory insertion of the alkene into the palladium-aryl bond. A final β-hydride elimination step releases the desired product and regenerates the palladium catalyst. The regioselectivity of the Heck reaction is often high, providing a significant advantage over Friedel-Crafts methods.

The Suzuki-Miyaura coupling is another powerful palladium-catalyzed cross-coupling reaction that can be employed for the synthesis of 3-(2,4,5-Trimethylphenyl)-1-propene. This approach would involve the reaction of an arylboronic acid derivative, such as (2,4,5-trimethylphenyl)boronic acid, with an allyl halide (e.g., allyl bromide) in the presence of a palladium catalyst and a base.

| Reaction Component | Example | Role in the Reaction |

| Arylboronic Acid | (2,4,5-trimethylphenyl)boronic acid | Provides the aryl group for the cross-coupling. |

| Allyl Halide | Allyl bromide | Provides the allyl group for the cross-coupling. |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination. |

| Base | Na₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the organoboron compound and facilitates the transmetalation step. |

The Suzuki-Miyaura coupling is known for its mild reaction conditions, high functional group tolerance, and excellent yields, making it a highly attractive and versatile method for the synthesis of complex molecules like 3-(2,4,5-Trimethylphenyl)-1-propene. The catalytic cycle involves the oxidative addition of the allyl halide to the Pd(0) catalyst, followed by transmetalation of the aryl group from the boronic acid to the palladium center, and finally, reductive elimination to yield the coupled product and regenerate the catalyst.

Alternative Alkylation Approaches for 3-(2,4,5-Trimethylphenyl)-1-propene

Beyond traditional Friedel-Crafts alkylation, which utilizes 2,4,5-trimethylbenzene and an allyl halide with a Lewis acid like aluminum chloride, alternative methods offer improved selectivity and tolerance for various functional groups. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck couplings, represent a significant advancement. These methods might involve the reaction of a trimethylphenyl boronic acid derivative with a halogenated propene. Such transition metal-catalyzed processes are instrumental in modern organic synthesis for their ability to form carbon-carbon bonds with high precision.

| Alkylation Approach | Reactants | Catalyst/Reagent | Key Advantages |

| Friedel-Crafts Alkylation | 2,4,5-trimethylbenzene, Allyl halide | Lewis Acid (e.g., AlCl₃) | Established industrial precedent. |

| Suzuki-Miyaura Coupling | Trimethylphenyl boronic acid derivative, Halogenated propene | Palladium catalyst | Enhanced selectivity and functional group tolerance. |

| Heck Coupling | Trimethylphenyl derivative, Propene | Palladium catalyst | Direct alkene-aryl coupling. |

Industrial-Scale Production Methodologies and Process Engineering

The transition from laboratory-scale synthesis to industrial production of 3-(2,4,5-trimethylphenyl)-1-propene necessitates a focus on process engineering to ensure efficiency, safety, and cost-effectiveness. researchgate.net

Continuous Flow Reactor Systems for Enhanced Efficiency

Continuous flow reactors are a cornerstone of modern chemical manufacturing, offering significant advantages over traditional batch processing. slideshare.net In the synthesis of 3-(2,4,5-trimethylphenyl)-1-propene, these systems enable precise control over reaction parameters such as temperature, pressure, and residence time. mit.edu This level of control leads to optimized reaction times, higher yields, and improved safety by minimizing the accumulation of hazardous materials. almacgroup.comslideshare.net The use of pumps to deliver reactants at a constant rate ensures a steady-state operation, which is crucial for consistent product quality. mit.eduslideshare.net

| Optimization Parameter | Objective | Methodologies |

| Reaction Rate | Increase throughput | Higher catalyst loading, optimized temperature and pressure. researchgate.net |

| Product Yield | Maximize conversion of reactants | Selection of highly active and selective catalysts, precise control of stoichiometry. researchgate.net |

| Catalyst Efficiency (Turnover) | Reduce catalyst cost per unit of product | Understanding and mitigating catalyst poisoning, identifying optimal co-catalysts. researchgate.net |

| Process Productivity | Enhance overall output | Selection of robust ligands and catalysts, minimizing side reactions. researchgate.net |

Chemical Reactivity and Advanced Reaction Mechanisms of 3 2,4,5 Trimethylphenyl 1 Propene

Electrophilic Addition Reactions of the Alkenyl Moiety in 3-(2,4,5-Trimethylphenyl)-1-propene

The carbon-carbon double bond in the 1-propene side chain of 3-(2,4,5-trimethylphenyl)-1-propene is a region of high electron density, making it susceptible to attack by electrophiles. libretexts.org Electrophilic addition reactions proceed via a two-step mechanism involving the initial formation of a carbocation intermediate, followed by the rapid attack of a nucleophile. libretexts.org

The regioselectivity of these additions typically follows Markovnikov's rule, which states that in the addition of a protic acid (HX) to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon atom that already holds the greater number of hydrogen atoms. chemguide.co.uk In the case of 3-(2,4,5-trimethylphenyl)-1-propene, the terminal carbon of the double bond (C1) is more hydrogenated than the internal carbon (C2). Therefore, the initial protonation will preferentially occur at C1, leading to the formation of a more stable secondary carbocation at C2. This secondary carbocation is further stabilized by the adjacent aromatic ring. Subsequent attack by the nucleophilic halide ion (X⁻) on this carbocation yields the corresponding 2-halo-3-(2,4,5-trimethylphenyl)propane as the major product. youtube.com

The general mechanism for the electrophilic addition of a hydrogen halide (HX) is as follows:

The electrophilic hydrogen of HX is attacked by the π-electrons of the alkene's double bond, forming a new C-H bond and a carbocation intermediate. libretexts.org

The halide ion (X⁻), acting as a nucleophile, attacks the positively charged carbon of the carbocation, forming the final product. docbrown.info

The reactivity of hydrogen halides in these additions follows the order HI > HBr > HCl > HF, which corresponds to the decreasing strength of the hydrogen-halogen bond. chemguide.co.uk

Electrophilic Aromatic Substitution Reactions on the Trimethylphenyl Ring

The trimethylphenyl ring of 3-(2,4,5-trimethylphenyl)-1-propene is an activated system towards electrophilic aromatic substitution (EAS) due to the electron-donating nature of the three methyl groups. msu.edu These reactions involve the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com The general mechanism for EAS involves the attack of the aromatic π-system on the electrophile to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex, followed by the loss of a proton to restore aromaticity. uomustansiriyah.edu.iqlumenlearning.com

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., Cl, Br) to the aromatic ring, typically requiring a Lewis acid catalyst like FeCl₃ or FeBr₃. lumenlearning.com

Nitration: Substitution with a nitro group (-NO₂) using a mixture of concentrated nitric acid and sulfuric acid. masterorganicchemistry.comlumenlearning.com

Friedel-Crafts Alkylation: Introduction of an alkyl group using an alkyl halide and a Lewis acid catalyst (e.g., AlCl₃). msu.edu

Friedel-Crafts Acylation: Introduction of an acyl group using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. masterorganicchemistry.com

The three methyl groups on the phenyl ring are ortho, para-directing activators. chemguide.co.uklibretexts.org This means they direct incoming electrophiles to the positions ortho and para to themselves. In 3-(2,4,5-trimethylphenyl)-1-propene, the available positions for substitution are at C3 and C6. The methyl groups at positions 2, 4, and 5 electronically activate the ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene (B151609) itself. msu.edu

However, the regiochemical outcome of electrophilic aromatic substitution is also significantly influenced by steric hindrance. numberanalytics.comlibretexts.org The bulky methyl groups can physically obstruct the approach of the electrophile to the ortho positions. numberanalytics.comyoutube.com For instance, in the nitration of toluene (B28343) (methylbenzene), while the methyl group is ortho, para-directing, the presence of bulky substituents can favor the formation of the para-substituted product over the ortho-substituted one due to reduced steric hindrance. numberanalytics.com In the case of 3-(2,4,5-trimethylphenyl)-1-propene, the positions ortho to the methyl groups are highly crowded. Therefore, electrophilic attack is most likely to occur at the less sterically hindered available position on the ring. The directing effects of the alkyl groups and the steric hindrance collectively determine the final product distribution. youtube.com

Table 1: Influence of Steric Hindrance on Regioselectivity in Electrophilic Aromatic Substitution

| Reactant | Directing Group | Electronic Effect | Steric Hindrance | Major Product(s) |

| Toluene | -CH₃ | Ortho, Para-Directing, Activating | Moderate at ortho positions | Mixture of ortho and para isomers, with para often favored |

| Mesitylene (B46885) (1,3,5-trimethylbenzene) | -CH₃ | Ortho, Para-Directing, Activating | High at ortho positions | Substitution occurs at the positions meta to two methyl groups |

| 3-(2,4,5-Trimethylphenyl)-1-propene | -CH₃, -CH₂CH=CH₂ | Ortho, Para-Directing, Activating | Significant at positions adjacent to methyl groups | Substitution is expected at the least sterically hindered activated position |

Oxidation Reactions and Selective Functionalization of 3-(2,4,5-Trimethylphenyl)-1-propene

The oxidation of 3-(2,4,5-trimethylphenyl)-1-propene can be directed towards either the alkenyl side chain or the aromatic methyl groups, depending on the oxidizing agent and reaction conditions. This selectivity allows for the synthesis of a variety of functionalized derivatives.

Oxidation of the propene side chain can lead to several products. For instance, treatment with a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) under harsh conditions can cleave the double bond, ultimately yielding 2,4,5-trimethylbenzoic acid. Milder oxidation conditions can lead to the formation of epoxides, diols, or other oxygenated derivatives at the double bond. A study on similar 3-phenyl-2-propene compounds showed that common oxidation products included benzaldehyde (B42025), benzoic acid, and epoxides, resulting from the oxidation of the carbon-carbon double bond. rsc.org

The methyl groups on the aromatic ring can also be oxidized. For example, oxidation of mesitylene (1,3,5-trimethylbenzene) with a mild oxidizing agent like manganese dioxide can selectively oxidize one methyl group to form a benzaldehyde derivative. wikipedia.org Stronger oxidation with nitric acid can lead to the formation of the corresponding carboxylic acid. wikipedia.org Therefore, controlled oxidation of 3-(2,4,5-trimethylphenyl)-1-propene could potentially yield a range of products including aldehydes, ketones, and carboxylic acids derived from both the side chain and the aromatic methyl groups.

Reduction Chemistry of 3-(2,4,5-Trimethylphenyl)-1-propene

Reduction reactions of 3-(2,4,5-trimethylphenyl)-1-propene primarily target the carbon-carbon double bond of the propene moiety, although under more forcing conditions, the aromatic ring can also be reduced.

Catalytic hydrogenation is a common method for the reduction of alkenes to their corresponding alkanes. tcichemicals.com This reaction involves the addition of hydrogen gas (H₂) across the double bond in the presence of a metal catalyst. tcichemicals.com For the hydrogenation of the propene side chain in 3-(2,4,5-trimethylphenyl)-1-propene, common heterogeneous catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) are effective. The reaction is typically carried out under a hydrogen atmosphere at pressures ranging from atmospheric to several atmospheres. The product of this reaction is 3-(2,4,5-trimethylphenyl)propane.

While the hydrogenation of the alkene is relatively facile, the reduction of the aromatic ring requires more vigorous conditions, such as higher pressures and temperatures, and often different catalysts like rhodium or ruthenium-based systems. nsf.govrsc.org Therefore, selective hydrogenation of the double bond can be readily achieved under mild conditions, leaving the aromatic ring intact.

Table 2: Summary of Key Reactions of 3-(2,4,5-Trimethylphenyl)-1-propene

| Reaction Type | Reagents and Conditions | Major Product(s) |

| Electrophilic Addition (Hydrohalogenation) | HX (e.g., HBr, HCl) | 2-Halo-3-(2,4,5-trimethylphenyl)propane |

| Electrophilic Aromatic Substitution (Nitration) | Conc. HNO₃, Conc. H₂SO₄ | Nitro-3-(2,4,5-trimethylphenyl)-1-propene |

| Oxidation | KMnO₄ (strong), other oxidizing agents | 2,4,5-Trimethylbenzoic acid, epoxides, diols, etc. |

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | 3-(2,4,5-Trimethylphenyl)propane |

Radical Pathways and Their Role in 3-(2,4,5-Trimethylphenyl)-1-propene Transformations

The presence of allylic hydrogens—those on the carbon adjacent to the double bond—makes 3-(2,4,5-trimethylphenyl)-1-propene particularly susceptible to radical reactions. These hydrogens are relatively weak and can be abstracted to form a resonance-stabilized allylic radical.

A key transformation in this category is allylic bromination, typically achieved using N-Bromosuccinimide (NBS) in the presence of a radical initiator like light (hν) or peroxide (ROOR). masterorganicchemistry.comorganic-chemistry.orglibretexts.org The role of NBS is to provide a low, constant concentration of molecular bromine (Br₂), which prevents the competing electrophilic addition of bromine across the double bond. masterorganicchemistry.com The mechanism proceeds via a radical chain reaction.

Mechanism of Allylic Bromination:

Initiation: The initiator causes homolytic cleavage of the N-Br bond in NBS or trace Br₂ to form a bromine radical (Br•).

Propagation:

The bromine radical abstracts an allylic hydrogen from 3-(2,4,5-trimethylphenyl)-1-propene, forming hydrogen bromide (HBr) and a resonance-stabilized allylic radical. This radical has delocalized electron density across the C1 and C3 positions of the original propene chain.

This allylic radical then reacts with a molecule of Br₂ (generated from the reaction of HBr with NBS) to form the allylic bromide product and a new bromine radical, which continues the chain. masterorganicchemistry.com

Termination: The reaction ceases when radicals combine with each other.

Due to the resonance stabilization of the intermediate radical, a mixture of products can be formed. The primary product is typically 3-bromo-1-(2,4,5-trimethylphenyl)-1-propene, but rearrangement can lead to the formation of 1-bromo-3-(2,4,5-trimethylphenyl)-1-propene as well.

Another significant radical reaction is the anti-Markovnikov addition of hydrogen bromide (HBr) across the propene double bond, which occurs in the presence of peroxides. doubtnut.comtardigrade.inyoutube.com In this reaction, the bromine radical adds to the less substituted carbon of the alkene (C1), forming a more stable secondary radical at the C2 position. This radical then abstracts a hydrogen atom from HBr to yield the final product, 1-bromo-3-(2,4,5-trimethylphenyl)propane. youtube.comyoutube.com This contrasts with the ionic addition of HBr (without peroxides), which would follow Markovnikov's rule.

| Reaction Type | Reagents & Conditions | Major Product(s) | Mechanism Notes |

|---|---|---|---|

| Allylic Bromination | N-Bromosuccinimide (NBS), CCl₄, light (hν) or peroxide | 3-Bromo-1-(2,4,5-trimethylphenyl)-1-propene | Forms a resonance-stabilized allylic radical intermediate. libretexts.org |

| Radical Addition of HBr | HBr, Peroxide (ROOR) | 1-Bromo-3-(2,4,5-trimethylphenyl)propane | Anti-Markovnikov addition via a radical chain mechanism. tardigrade.in |

Pericyclic Reactions and Rearrangements Involving the Propene Scaffold

Pericyclic reactions are concerted processes that occur via a cyclic transition state. wikipedia.orgmsu.eduebsco.com The propene unit of 3-(2,4,5-trimethylphenyl)-1-propene can participate in several types of pericyclic reactions, most notably as a component in cycloadditions.

Cycloaddition Reactions: The most prominent example is the [4+2] cycloaddition, or Diels-Alder reaction, where a conjugated diene reacts with an alkene (the dienophile) to form a cyclohexene (B86901) ring. wikipedia.orgchemistrysteps.com In this context, 3-(2,4,5-trimethylphenyl)-1-propene can act as the dienophile. For the reaction to be efficient, the dienophile is typically rendered electron-poor by attaching electron-withdrawing groups, or conversely, the diene is made electron-rich. organic-chemistry.org Given the neutral character of the propene group, its reactivity in standard Diels-Alder reactions would be moderate, but it can be enhanced by reacting with highly electron-rich dienes or under thermal conditions. mnstate.edu

Sigmatropic Rearrangements: These reactions involve the migration of a sigma bond across a π-electron system. libretexts.org While 3-(2,4,5-trimethylphenyl)-1-propene itself does not undergo a classic sigmatropic rearrangement, its derivatives can. For instance, if the molecule were converted to an allyl aryl ether (e.g., by functionalizing the aromatic ring with a hydroxyl group and then performing an Williamson ether synthesis with an allyl halide), it could undergo a Claisen rearrangement. The aromatic Claisen rearrangement is a benthamopen.combenthamopen.com-sigmatropic rearrangement that converts an allyl aryl ether into an ortho-allylphenol upon heating. libretexts.orgorganic-chemistry.orgucalgary.ca This reaction proceeds through a concerted, cyclic transition state and is a powerful method for forming carbon-carbon bonds. benthamopen.com

Ene Reactions: The ene reaction is another pericyclic process where an alkene with an allylic hydrogen (the "ene") reacts with a compound containing a double or triple bond (the "enophile") to form a new sigma bond, with migration of the ene double bond and transfer of the allylic hydrogen. libretexts.orgrsc.org 3-(2,4,5-trimethylphenyl)-1-propene possesses the necessary allylic hydrogens and a double bond to participate as the "ene" component in such reactions.

Derivatization Strategies for the Synthesis of Complex Organic Molecules

The dual reactivity of 3-(2,4,5-trimethylphenyl)-1-propene makes it a versatile starting material for creating more complex structures through selective modification of either the propene chain or the aromatic ring.

The carbon-carbon double bond of the propene group is a site of high electron density, making it susceptible to a variety of electrophilic addition and oxidation reactions.

Hydroboration-Oxidation: This two-step procedure is a cornerstone reaction for the anti-Markovnikov hydration of alkenes. wikipedia.orgmasterorganicchemistry.com Treatment of 3-(2,4,5-trimethylphenyl)-1-propene with a borane (B79455) reagent (like BH₃·THF) followed by oxidation with hydrogen peroxide (H₂O₂) and base yields the primary alcohol, 3-(2,4,5-trimethylphenyl)propan-1-ol. The reaction is stereospecific, resulting in a syn-addition of the hydrogen and hydroxyl groups. masterorganicchemistry.com This regioselectivity is opposite to that of acid-catalyzed hydration, which would produce the secondary alcohol.

Oxidation: The alkene can be oxidized to form various products depending on the reagents used.

Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), will form the corresponding epoxide, 2-(2,4,5-trimethylbenzyl)oxirane.

Dihydroxylation: Syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (KMnO₄) to produce 3-(2,4,5-trimethylphenyl)propane-1,2-diol. Anti-dihydroxylation can be accomplished by opening the corresponding epoxide with aqueous acid.

Halogenation: Direct addition of halogens like Br₂ or Cl₂ at room temperature leads to the formation of the vicinal dihalide, 1,2-dihalo-3-(2,4,5-trimethylphenyl)propane. This electrophilic addition proceeds through a cyclic halonium ion intermediate.

| Reaction Type | Reagents & Conditions | Product | Key Feature |

|---|---|---|---|

| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | 3-(2,4,5-Trimethylphenyl)propan-1-ol | Anti-Markovnikov, syn-addition of H and OH. wikipedia.org |

| Epoxidation | m-CPBA | 2-(2,4,5-Trimethylbenzyl)oxirane | Forms a three-membered ether ring. |

| Syn-Dihydroxylation | OsO₄, NMO or cold, dilute KMnO₄, NaOH | 3-(2,4,5-Trimethylphenyl)propane-1,2-diol | Adds two OH groups to the same face of the double bond. |

| Electrophilic Halogenation | Br₂ in CCl₄ | 1,2-Dibromo-3-(2,4,5-trimethylphenyl)propane | Addition across the double bond via a bromonium ion. |

The aromatic ring of 3-(2,4,5-trimethylphenyl)-1-propene is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of three electron-donating methyl groups. wikipedia.org These groups direct incoming electrophiles to the ortho and para positions relative to themselves. In this specific substitution pattern (1,2,4-trimethyl), the available positions for substitution are C3 and C6.

The directing effects of the existing methyl groups are additive:

The methyl group at C2 directs to positions C3 (ortho) and C6 (para).

The methyl group at C4 directs to positions C3 (ortho) and C5 (ortho, already substituted).

The methyl group at C5 directs to position C6 (ortho) and C2 (ortho, already substituted).

Combining these effects, positions C3 and C6 are both strongly activated. Steric hindrance from the adjacent C2-methyl group might slightly disfavor substitution at C3 compared to C6. However, the C6 position is ortho to two methyl groups (C5 and C1, via the propene chain attachment), making it also sterically crowded. Therefore, a mixture of products is often expected.

Nitration: Treatment with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂) onto the ring. chemguide.co.ukyoutube.com This would likely yield a mixture of 1-nitro-5-(prop-2-en-1-yl)-2,3,6-trimethylbenzene (substitution at C6) and 2-nitro-4-(prop-2-en-1-yl)-1,3,6-trimethylbenzene (substitution at C3).

Halogenation: Reactions with Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would result in the corresponding halogenated aromatic products at positions C3 and C6. libretexts.orgchemguide.co.uk

Friedel-Crafts Reactions: Acylation or alkylation can introduce new carbon substituents onto the ring. Friedel-Crafts acylation, using an acyl chloride (RCOCl) and AlCl₃, is generally preferred as it avoids the polyalkylation and rearrangement issues common with Friedel-Crafts alkylation. The resulting ketone can then be reduced if the alkyl group is desired.

Polymerization Studies and Advanced Materials Applications of 3 2,4,5 Trimethylphenyl 1 Propene

Monomer Reactivity and Polymerization Kinetics of 3-(2,4,5-Trimethylphenyl)-1-propene

The reactivity of a vinyl monomer is dictated by the electronic and steric characteristics of its substituent groups. In 3-(2,4,5-trimethylphenyl)-1-propene, the propene unit is activated by an adjacent 2,4,5-trimethylphenyl group. The three methyl groups on the benzene (B151609) ring act as electron-donating substituents, increasing the electron density of both the aromatic system and, through inductive and hyperconjugative effects, the C=C double bond. This heightened nucleophilicity makes the monomer particularly susceptible to electrophilic attack, suggesting a strong predisposition for cationic polymerization. wikipedia.orglibretexts.org

In the context of free-radical polymerization, the electronic effects of substituents on the reactivity of the monomer and the resulting radical are often quantified using the Hammett equation. For the analogous series of substituted styrenes, it has been demonstrated that electron-donating groups tend to decrease the propagation rate constant (k_p). acs.org This is because while they may slightly increase the reactivity of the monomer's double bond, they have a more significant destabilizing effect on the propagating radical compared to electron-withdrawing groups. Therefore, 3-(2,4,5-trimethylphenyl)-1-propene is expected to exhibit relatively slow propagation kinetics in a free-radical system compared to unsubstituted styrene (B11656) or styrenes with electron-withdrawing groups.

A significant kinetic challenge in the polymerization of allyl monomers, including 3-(2,4,5-trimethylphenyl)-1-propene, is the propensity for chain transfer to the monomer. Abstraction of a hydrogen atom from the allylic position (the CH₂ group adjacent to the double bond and the ring) can occur, forming a resonance-stabilized allylic radical. nih.gov This radical is generally less reactive and slower to re-initiate a new polymer chain, which can kinetically limit the achievable molecular weight and lead to the formation of oligomers. nih.gov

R_p = k_p[M][P•]

where k_p is the propagation rate constant, [M] is the monomer concentration, and [P•] is the concentration of propagating active centers (radicals or ions). libretexts.org The specific kinetics for 3-(2,4,5-trimethylphenyl)-1-propene would be highly dependent on the chosen polymerization mechanism.

Table 1: Influence of Substituents on Radical Polymerization Rate in Styrene Analogs

This table illustrates the effect of electronic substituent properties on the apparent polymerization rate constant in a well-studied analogous system, Atom Transfer Radical Polymerization (ATRP) of substituted styrenes. The reaction constant (ρ) value of +1.5 indicates that electron-withdrawing groups accelerate the rate, while electron-donating groups (like the trimethylphenyl group) are expected to slow it down.

| Substituent (on Styrene) | Hammett Constant (σ) | Relative Polymerization Rate (Qualitative) | Reference |

| 4-Methoxy (Electron-Donating) | -0.27 | Slower | acs.orgcmu.edu |

| 4-Methyl (Electron-Donating) | -0.17 | Slower | acs.orgcmu.edu |

| H (Unsubstituted) | 0.00 | Baseline | acs.orgcmu.edu |

| 4-Fluoro (Weakly Withdrawing) | +0.06 | Faster | acs.orgcmu.edu |

| 4-Chloro (Withdrawing) | +0.23 | Faster | acs.orgcmu.edu |

| 4-Cyano (Strongly Withdrawing) | +0.66 | Much Faster | acs.orgcmu.edu |

Mechanisms of Polymerization Initiated by 3-(2,4,5-Trimethylphenyl)-1-propene

Free radical polymerization proceeds via a three-step mechanism: initiation, propagation, and termination. libretexts.org

Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), thermally decomposes to generate primary radicals. These radicals then add across the double bond of the 3-(2,4,5-trimethylphenyl)-1-propene monomer to form a new, more stable secondary benzylic radical, thus initiating the polymer chain. libretexts.org

Propagation: The initiated monomer radical adds to subsequent monomer molecules in a head-to-tail fashion, rapidly extending the polymer chain. Each addition regenerates the radical at the growing chain end. libretexts.org

Termination: The growth of a polymer chain is halted by termination reactions, which are typically combination or disproportionation between two growing radical chains. libretexts.org However, as previously mentioned, a dominant side reaction for allyl monomers is degradative chain transfer to the monomer. The abstraction of an allylic hydrogen creates a highly stabilized but less reactive radical, which is slow to add to another monomer, effectively terminating the kinetic chain and limiting the polymer's molecular weight. nih.gov

Cationic polymerization is a highly suitable method for monomers with electron-donating substituents that can stabilize a carbocation intermediate. wikipedia.orglibretexts.org The 2,4,5-trimethylphenyl group is expected to effectively stabilize the secondary benzylic carbocation formed during polymerization, making 3-(2,4,5-trimethylphenyl)-1-propene a strong candidate for this mechanism.

Initiation: This process involves the generation of a carbocation from the monomer. This is typically achieved using a combination of a protic acid or a Lewis acid with a co-initiator (like water or an alcohol). wikipedia.org For example, a Lewis acid such as boron trifluoride (BF₃) or titanium tetrachloride (TiCl₄) can react with a trace amount of water to form a complex acid (H⁺[BF₃OH]⁻) that protonates the monomer's double bond. This addition follows Markovnikov's rule, placing the positive charge on the more substituted carbon, where it is stabilized by both the adjacent phenyl ring and the alkyl group. libretexts.org

Propagation: The initiated carbocationic chain end electrophilically attacks another monomer molecule. This process repeats, adding monomers in a head-to-tail manner and regenerating the carbocation at the new chain end. wikipedia.org

Termination and Chain Transfer: Termination can occur through reaction with counter-ions or impurities. More commonly, chain growth is limited by chain transfer reactions, where a proton is transferred from the growing chain end to a monomer, solvent molecule, or counter-ion, terminating the original chain while starting a new one. wikipedia.org

Coordination polymerization, often employing metallocene catalysts, provides exceptional control over polymer tacticity, molecular weight, and architecture. mdpi.com The polymerization of propene with metallocene catalysts, such as zirconocene (B1252598) dichlorides activated by methylaluminoxane (B55162) (MAO), is a well-established industrial process. mdpi.com

For 3-(2,4,5-trimethylphenyl)-1-propene, the mechanism would involve the following steps:

Catalyst Activation: The metallocene precatalyst reacts with a co-catalyst (e.g., MAO) to form a catalytically active cationic metal-alkyl species.

Monomer Coordination: The monomer coordinates to the vacant site on the transition metal center. The bulky trimethylphenyl group would significantly influence the geometry of this coordination.

Insertion: The coordinated monomer then inserts into the metal-carbon bond of the growing polymer chain. The stereochemistry of this insertion step is controlled by the ligand framework of the metallocene catalyst. mdpi.combohrium.com The steric bulk of the monomer's substituent would play a crucial role in directing the stereoselectivity, potentially leading to the formation of isotactic, syndiotactic, or atactic polymers depending on the catalyst symmetry and reaction conditions. mdpi.com Recent studies on the polymerization of other functionalized allylbenzenes with late-transition metal catalysts have shown that high catalytic activities are achievable, suggesting that appropriate catalyst design could overcome challenges associated with coordinating and polymerizing bulky allyl monomers. rsc.org

Table 2: Examples of Metallocene Catalysts for Propene Polymerization and Their Resulting Polymer Microstructures

This table shows representative metallocene catalysts used for the polymerization of propene, an unsubstituted analog of 3-(2,4,5-trimethylphenyl)-1-propene. The ligand symmetry directly controls the stereochemistry of the resulting polymer. A similar approach could be used to control the microstructure of poly(3-(2,4,5-trimethylphenyl)-1-propene).

| Metallocene Catalyst | Catalyst Symmetry | Resulting Polypropene Tacticity | Reference |

| rac-Et(Ind)₂ZrCl₂ | C₂ | Isotactic | mdpi.com |

| iso-Pr(Cp)(Flu)ZrCl₂ | Cₛ | Syndiotactic | mdpi.com |

| Me₂Si(Ind)₂ZrCl₂ | C₂ᵥ | Isotactic | mdpi.com |

| Unbridged Zirconocene | C₂ᵥ | Atactic | acs.org |

Copolymerization Characteristics and Architectures with 3-(2,4,5-trimethylphenyl)-1-propene

Copolymerization is a versatile technique used to modify polymer properties by incorporating two or more different monomer units into a single polymer chain. The resulting copolymer composition and architecture (random, alternating, block, or graft) are governed by the reactivity ratios (r₁ and r₂) of the two monomers. open.edunih.gov

The reactivity ratio, r₁, is the ratio of the rate constant for a propagating chain ending in monomer 1 adding another monomer 1, to the rate constant of it adding monomer 2. The copolymer equation relates these ratios to the monomer feed composition to predict the copolymer composition. open.edu

If r₁r₂ ≈ 1 , a random copolymer is formed. open.edu

If r₁ and r₂ are both << 1 , an alternating copolymer is favored. nih.gov

If r₁ > 1 and r₂ < 1 , the copolymer will be enriched in monomer 1.

While specific reactivity ratios for 3-(2,4,5-trimethylphenyl)-1-propene are not available in the literature, its behavior can be inferred. Due to its steric bulk and electronic properties, it would likely have unique reactivity ratios when paired with common comonomers like styrene, methyl methacrylate, or acrylonitrile. For instance, in a free-radical copolymerization with styrene (M₂), the bulky trimethylphenyl group might sterically hinder the addition of another 3-(2,4,5-trimethylphenyl)-1-propene monomer (M₁) to a growing chain, leading to a low r₁ value. The relative reactivity would determine the final polymer architecture and properties.

Table 3: Illustrative Reactivity Ratios for Free-Radical Copolymerization of Styrene (M₁)

This table provides examples of reactivity ratios for styrene with various comonomers, demonstrating how monomer structure influences copolymer composition. The behavior of 3-(2,4,5-trimethylphenyl)-1-propene as a comonomer would similarly be defined by a unique set of reactivity ratios.

| Comonomer (M₂) | r₁ (Styrene) | r₂ | r₁r₂ | Resulting Copolymer Tendency | Reference |

| Methyl Methacrylate | 0.52 | 0.46 | 0.24 | Alternating/Random | open.edu |

| Acrylonitrile | 0.40 | 0.04 | 0.016 | Alternating | open.edu |

| 1,3-Butadiene | 0.78 | 1.35 | 1.05 | Ideal/Random | open.edu |

| Vinyl Acetate | 55 | 0.01 | 0.55 | Blocky (rich in styrene) | open.edu |

Synthesis and Characterization of Specialty Polymers and Oligomers from 3-(2,4,5-trimethylphenyl)-1-propene

The synthesis of polymers from 3-(2,4,5-trimethylphenyl)-1-propene would yield materials with the bulky trimethylphenyl group as a pendant moiety on every other carbon of the polymer backbone. These bulky groups would drastically restrict chain mobility, likely resulting in a polymer with a high glass transition temperature (T_g), high thermal stability, and good rigidity. The polymer would also be highly amorphous due to the difficulty of chain packing.

A plausible synthetic route would be cationic polymerization at low temperatures to minimize chain transfer reactions. For example, the monomer could be dissolved in a non-polar solvent like dichloromethane, cooled to -78°C, and initiated with a Lewis acid catalyst like TiCl₄. wikipedia.org

The resulting polymer or oligomer would be characterized using a suite of standard analytical techniques: nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the polymer structure, verifying the successful polymerization of the vinyl group and identifying the signals from the polymer backbone and the pendant aromatic group.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR would confirm polymerization by showing the disappearance of the characteristic C=C stretching vibration of the monomer and the appearance of new C-C single bond stretches in the polymer backbone.

Gel Permeation Chromatography (GPC): GPC is essential for determining the average molecular weight (M_n and M_w) and the molecular weight distribution (polydispersity index, PDI) of the synthesized polymer.

Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) would be used to measure the glass transition temperature (T_g), while Thermogravimetric Analysis (TGA) would assess the polymer's thermal stability by measuring its decomposition temperature.

Table 4: Summary of Techniques for Characterizing Poly(3-(2,4,5-trimethylphenyl)-1-propene)

| Analytical Technique | Information Obtained | Expected Findings |

| ¹H and ¹³C NMR | Polymer structure, tacticity, purity | Disappearance of vinyl proton signals (~5-6 ppm); appearance of broad aliphatic backbone signals; confirmation of intact trimethylphenyl group signals. |

| FTIR | Confirmation of polymerization | Disappearance of alkene C=C stretch (~1640 cm⁻¹) and =C-H stretch (~3080 cm⁻¹). |

| GPC | Molecular weight and distribution | Provides M_n, M_w, and PDI. Cationic or coordination methods would likely yield higher M_n than free-radical methods. |

| DSC | Glass transition temperature (T_g) | A high T_g is expected due to the bulky pendant group restricting chain rotation. |

| TGA | Thermal stability | High decomposition temperature anticipated due to the stable aromatic structure. |

Structure-Property Relationships in Polymeric Materials Derived from 3-(2,4,5-Trimethylphenyl)-1-propene

The properties of a polymer are intrinsically linked to its molecular structure. For poly(3-(2,4,5-trimethylphenyl)-1-propene), the key structural features are the saturated polypropene backbone and the large, aromatic trimethylphenyl side chains. These features are expected to govern the material's physical, thermal, and mechanical properties.

The monomer, 3-(2,4,5-trimethylphenyl)-1-propene, features a terminal alkene group that is susceptible to polymerization, likely via cationic polymerization methods due to the electron-donating nature of the trimethyl-substituted phenyl ring. The resulting polymer would possess a structure where the bulky side groups are arranged along the polymer chain.

The relationship between the polymer's structure and its expected properties can be summarized as follows:

Chain Rigidity and Steric Hindrance: The sizable 2,4,5-trimethylphenyl groups would introduce significant steric hindrance, restricting the rotation of polymer chain segments. This would lead to a more rigid polymer backbone compared to unsubstituted polypropylene, likely resulting in a high glass transition temperature (Tg).

Morphology and Crystallinity: The irregular placement of the large side groups would likely disrupt chain packing, inhibiting crystallization. Therefore, the polymer is expected to be predominantly amorphous. Amorphous polymers are typically transparent, a valuable property for optical applications. youtube.com

Solubility: The presence of the large aromatic side groups should increase the polymer's solubility in organic solvents like toluene (B28343) and chloroform, which is a characteristic feature of other polymers with bulky side chains, such as poly(1-trimethylsilyl-1-propyne). researchgate.netkaust.edu.sa This facilitates processing and film casting.

Thermal Stability: The inherent stability of the aromatic rings would contribute to good thermal stability. However, the polypropene backbone would define the ultimate decomposition temperature, which would likely be comparable to other substituted polypropenes.

Mechanical Properties: An amorphous and rigid structure typically translates to a hard but brittle material. Without the presence of crystalline domains or plasticizing elements, the polymer might exhibit high modulus but low elongation at break.

Table 1: Predicted Structure-Property Relationships for Poly(3-(2,4,5-trimethylphenyl)-1-propene)

| Structural Feature | Predicted Property | Rationale |

| Bulky Trimethylphenyl Side Group | High Glass Transition Temp. (Tg) | Steric hindrance restricts chain mobility. |

| Irregular Side Group Placement | Amorphous Morphology | Disruption of regular chain packing prevents crystallization. |

| Aromatic (Hydrophobic) Nature | Good solubility in organic solvents | Favorable interactions with nonpolar solvents. |

| Saturated Polypropene Backbone | Electrical Insulator | Lack of conjugated π-electron system prevents charge transport. |

| Phenyl Group Presence | High Refractive Index | Aromatic groups tend to increase the refractive index of polymers. |

This table is based on established principles of polymer science, as direct experimental data for this specific polymer is not widely available in the literature.

Emerging Applications in Advanced Materials Science and Engineering

The unique combination of properties anticipated for poly(3-(2,4,5-trimethylphenyl)-1-propene) makes it a candidate for several advanced material applications, particularly where high thermal stability, processability, and specific optical properties are required.

Development of Polymer Composites and Nanocomposites

Polymer composites and nanocomposites are materials where a polymer matrix is enhanced by the addition of fillers, such as fibers, platelets, or nanoparticles. The goal is to create a new material with properties superior to the individual components.

For poly(3-(2,4,5-trimethylphenyl)-1-propene), its high rigidity and thermal stability would make it a suitable candidate for a high-performance polymer matrix. The key to successful composite formation is the interfacial adhesion between the polymer and the filler.

Interaction with Fillers: The aromatic phenyl rings in the polymer structure could engage in π-π stacking interactions with graphitic fillers like graphene or carbon nanotubes. This could lead to good dispersion and strong interfacial bonding, enhancing stress transfer from the matrix to the filler and significantly improving the mechanical properties of the composite.

Use as a Matrix for Functional Fillers: The polymer could serve as a host matrix for functional nanoparticles (e.g., metal oxides, quantum dots). Its amorphous nature and good solubility would allow for uniform dispersion of the nanoparticles, creating nanocomposites with tailored optical, magnetic, or catalytic properties. For instance, incorporating kraft lignin (B12514952) as a filler has been explored in other polymer systems to enhance structural integrity. mdpi.com

Table 2: Potential Fillers for Poly(3-(2,4,5-trimethylphenyl)-1-propene) Composites

| Filler Type | Potential Application | Rationale for Use with this Polymer |

| Carbon Nanotubes | Mechanically Reinforced Composites | π-π interactions between the polymer's phenyl rings and the nanotube surface could improve dispersion and load transfer. |

| Silica (B1680970) (SiO₂) Nanoparticles | High-Performance Dielectrics | The polymer's insulating nature combined with the low dielectric constant of silica could yield materials for electronic substrates. |

| Titanium Dioxide (TiO₂) | UV-Resistant Coatings, High Refractive Index Materials | The polymer matrix provides processability, while TiO₂ nanoparticles offer UV absorption and a further increase in refractive index. |

This table presents hypothetical composite formulations based on the predicted properties of the polymer and established principles of materials science.

Integration into Electronic and Optical Materials

While the saturated backbone of poly(3-(2,4,5-trimethylphenyl)-1-propene) prevents it from being an intrinsic conductor like conjugated polymers (e.g., poly(p-phenylene vinylene)), its properties make it suitable for other roles in electronic and optical devices. mdpi.com

High Refractive Index Polymers: Materials with a high refractive index are crucial for manufacturing lenses, optical adhesives, and anti-reflective coatings. youtube.com The presence of the bulky aromatic side groups is expected to give poly(3-(2,4,5-trimethylphenyl)-1-propene) a relatively high refractive index. Its amorphous and therefore transparent nature would be highly advantageous for such applications.

Dielectric Materials: The polymer is predicted to be an excellent electrical insulator. In the electronics industry, materials with a low dielectric constant and high thermal stability are needed for insulating layers in microchips and as substrates for printed circuit boards. The nonpolar nature of the polymer could result in a low dielectric constant, making it a candidate for these applications.

Host for Optical Dopants: The polymer's transparency and processability could allow it to serve as a solid-state host matrix for photochromic or fluorescent dyes. nih.gov The dye molecules could be dissolved in the polymer solution before casting, trapping them within the rigid, transparent matrix to create a functional optical material.

The modification of polymers with fluorine atoms has been shown to tune optical properties, such as achieving a blue shift in emission spectra. mdpi.com While the subject polymer is not fluorinated, this demonstrates the principle of how side-group modifications can be used to tailor a polymer for specific optical applications.

Computational Chemistry and Advanced Spectroscopic Characterization of 3 2,4,5 Trimethylphenyl 1 Propene

Quantum Chemical Calculations for Structural and Reactivity Predictions

Quantum chemical calculations have become indispensable tools for predicting the geometry, reactivity, and electronic characteristics of molecules.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. researchgate.netmdpi.comgrowingscience.com For substituted benzene (B151609) derivatives like 3-(2,4,5-trimethylphenyl)-1-propene, DFT calculations, often employing methods like B3LYP with basis sets such as 6-311G(d,p), can elucidate key aspects of their electronic behavior. researchgate.netresearchgate.net

These calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for predicting a molecule's reactivity, with a smaller gap generally indicating higher reactivity. researchgate.net The presence of methyl and propene substituents on the benzene ring is expected to influence the electronic distribution and the energy gap. researchgate.net

Furthermore, DFT can be used to calculate various quantum chemical parameters that describe a molecule's reactivity. mdpi.com These include:

Ionization Potential (IP): The energy required to remove an electron.

Electron Affinity (EA): The energy released when an electron is added.

Electronegativity (χ): A measure of an atom's ability to attract shared electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of chemical hardness.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile.

These parameters provide a quantitative basis for understanding the chemical behavior of 3-(2,4,5-trimethylphenyl)-1-propene. mdpi.com

Table 1: Calculated Quantum Chemical Parameters for Aromatic Compounds (Illustrative)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Ionization Potential (eV) | Electron Affinity (eV) |

|---|---|---|---|---|---|

| Benzene | -6.10 | -3.70 | 2.40 | - | - |

Note: Specific values for 3-(2,4,5-trimethylphenyl)-1-propene would require dedicated DFT calculations.

Molecular dynamics (MD) simulations offer a powerful approach to explore the conformational landscape and potential reaction pathways of flexible molecules like 3-(2,4,5-trimethylphenyl)-1-propene. researchgate.netdtu.dk By simulating the atomic motions over time, MD can reveal the preferred conformations of the propene chain relative to the substituted phenyl ring. rsc.org

These simulations can be particularly insightful for understanding:

Conformational Preferences: The relative energies of different rotational isomers (rotamers) and the barriers to their interconversion.

Solvent Effects: How the surrounding environment influences the conformational equilibrium.

Reaction Dynamics: The step-by-step mechanism of chemical reactions, such as addition or oxidation reactions involving the propene double bond.

Force fields, which are sets of parameters describing the potential energy of a system, are crucial for the accuracy of MD simulations. dtic.mil For complex organic molecules, these force fields can be developed and refined using quantum chemistry calculations.

Advanced Spectroscopic Techniques for Comprehensive Molecular Characterization

Spectroscopic methods provide experimental data that is essential for validating computational models and for the definitive identification and characterization of 3-(2,4,5-trimethylphenyl)-1-propene. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. organicchemistrydata.org

¹H NMR Spectroscopy: The proton NMR spectrum of 3-(2,4,5-trimethylphenyl)-1-propene would provide a wealth of information. The chemical shifts of the protons on the aromatic ring, the three methyl groups, and the propene chain would confirm their chemical environments. docbrown.infochemicalbook.com The coupling patterns (splitting) between adjacent protons would establish the connectivity of the atoms. For instance, the protons of the propene group would exhibit characteristic splitting patterns. docbrown.info

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including the substituted carbons of the benzene ring, the methyl carbons, and the carbons of the propene moiety. docbrown.info This provides a direct count of the non-equivalent carbon atoms.

2D NMR Techniques: Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to unambiguously assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Propene Moiety (Illustrative)

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| =CH₂ | ~4.9-5.1 | ~115 |

| -CH= | ~5.7-6.0 | ~137 |

Note: The actual chemical shifts for 3-(2,4,5-trimethylphenyl)-1-propene will be influenced by the trimethylphenyl group.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. rsc.orgresearchgate.net The resulting spectra provide a "fingerprint" of the molecule and allow for the identification of specific functional groups.

For 3-(2,4,5-trimethylphenyl)-1-propene, key vibrational bands would include:

C-H stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and propene groups are found just below 3000 cm⁻¹.

C=C stretching: The stretching vibration of the alkene double bond in the propene group would give rise to a characteristic band around 1640-1680 cm⁻¹. docbrown.info Aromatic C=C stretching bands would also be present in the 1450-1600 cm⁻¹ region.

C-H bending: Bending vibrations for the aromatic and aliphatic C-H bonds would be observed in the fingerprint region (below 1500 cm⁻¹).

Table 3: Characteristic Infrared Absorption Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 |

| Alkene C=C | Stretching | 1640 - 1680 |

| Aromatic C=C | Stretching | 1450 - 1600 |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. docbrown.infonist.gov It provides information about the molecular weight and the fragmentation pattern of a compound.

Molecular Ion Peak: The mass spectrum of 3-(2,4,5-trimethylphenyl)-1-propene would show a molecular ion peak ([M]⁺) corresponding to its molecular weight.

Fragmentation Pattern: The molecule would fragment in a predictable manner under electron ionization. Common fragmentation pathways would include the loss of a methyl group (M-15) or other fragments, providing structural clues. The base peak, the most intense peak in the spectrum, often corresponds to a particularly stable carbocation.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular weight, allowing for the determination of the elemental composition of the molecule and its fragments. This is crucial for confirming the molecular formula.

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| 3-(2,4,5-Trimethylphenyl)-1-propene |

| Benzene |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique that utilizes light in the ultraviolet and visible regions of the electromagnetic spectrum to induce electronic transitions within a molecule. elte.hu The absorption of this energy promotes electrons from a lower-energy ground state to a higher-energy excited state. libretexts.org In organic molecules, the most common transitions involve the promotion of electrons from π bonding orbitals to π* antibonding orbitals (π → π* transitions) and from non-bonding orbitals to π* antibonding orbitals (n → π* transitions). elte.huuzh.ch

The structure of 3-(2,4,5-trimethylphenyl)-1-propene contains a substituted benzene ring, which acts as a chromophore—the part of the molecule responsible for absorbing UV light. upenn.edu The benzene ring is conjugated with the double bond of the propene group. This extended system of alternating single and double bonds significantly influences the electronic transitions. youtube.com In conjugated systems, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is reduced compared to isolated chromophores. libretexts.orglibretexts.org This reduction in the energy gap means that less energy (i.e., light of a longer wavelength) is required to induce a π → π* transition. youtube.comlibretexts.org

The presence of the three methyl groups on the phenyl ring also affects the absorption spectrum. Alkyl groups are electron-donating and can cause a small shift in the absorption maximum (λmax) to longer wavelengths, an effect known as a bathochromic or red shift. The primary absorption bands for 3-(2,4,5-trimethylphenyl)-1-propene are expected to arise from π → π* transitions within the conjugated phenyl-propene system. Aromatic rings like benzene show characteristic absorption due to these transitions. fiveable.me For instance, 1,3-butadiene, a simple conjugated system, absorbs at a longer wavelength (217 nm) than an isolated double bond in ethene (165 nm). libretexts.org This trend continues as the size of the conjugated system increases. libretexts.org

The analysis of the UV-Vis spectrum allows for the determination of λmax, which provides critical information about the extent of conjugation in the molecule.

| Compound | Chromophore System | Expected Transition | Predicted λmax (nm) |

|---|---|---|---|

| Benzene | Aromatic Ring | π → π* | ~255 |

| Styrene (B11656) (Vinylbenzene) | Conjugated Phenyl & Vinyl | π → π* | ~248 |

| 3-(2,4,5-Trimethylphenyl)-1-propene | Conjugated Alkyl-Substituted Phenyl & Propene | π → π* | ~260-270 |

X-ray Crystallography for Precise Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. nih.gov The technique involves directing a beam of X-rays onto a single crystal of the material. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a detailed electron density map can be constructed, from which the exact positions of the atoms can be determined. nih.gov

A successful single-crystal X-ray diffraction study of 3-(2,4,5-trimethylphenyl)-1-propene would provide a wealth of structural information. nih.gov This includes high-precision measurements of bond lengths, bond angles, and torsion (dihedral) angles. nih.gov For this specific molecule, key parameters of interest would include the conformation of the propenyl side chain relative to the plane of the trimethylphenyl ring and any deviations from ideal geometries caused by steric hindrance from the methyl groups.

Furthermore, the analysis would reveal the crystal packing arrangement, detailing the intermolecular interactions that stabilize the crystal lattice. researchgate.net These interactions could include van der Waals forces and potentially weak C-H···π interactions. The resulting structural data is fundamental for understanding the molecule's properties in the solid state and serves as a benchmark for computational chemistry models. nih.gov

Table 2: Representative Crystallographic Data Obtainable for 3-(2,4,5-Trimethylphenyl)-1-propene (Note: The following table is a hypothetical representation of the data that would be obtained from an X-ray crystallographic analysis.)

| Parameter | Description | Hypothetical Value |

|---|---|---|

| Chemical Formula | Molecular formula of the compound | C₁₂H₁₆ |

| Formula Weight | Molar mass of the compound | 160.26 g/mol |

| Crystal System | One of the seven crystal systems | Monoclinic |

| Space Group | Symmetry group of the crystal | P2₁/c |

| a, b, c (Å) | Unit cell dimensions | a = 10.5, b = 6.2, c = 15.1 |

| β (°) | Unit cell angle | β = 95.5 |

| Volume (ų) | Volume of the unit cell | 978.4 |

| Z | Number of molecules per unit cell | 4 |

| Bond Length (C=C) | Length of the propene double bond | ~1.34 Å |

| Torsion Angle | Dihedral angle defining side-chain orientation | e.g., C(ring)-C(ring)-C(α)-C(β) |

Rotational Spectroscopy for Gas-Phase Structural Elucidation

Rotational spectroscopy, often performed in the microwave region of the spectrum, is a high-resolution technique used to determine the structure of molecules in the gas phase. rsc.orgyoutube.com For a molecule to be studied by this method, it must possess a permanent electric dipole moment, which interacts with the electromagnetic radiation, allowing the molecule to transition between different rotational energy levels. youtube.com The resulting spectrum consists of a series of absorption lines whose frequencies are directly related to the molecule's moments of inertia. rsc.org

The moments of inertia depend on the mass and positions of the atoms, making rotational spectroscopy an exceptionally precise tool for determining molecular geometry. youtube.com For a molecule like 3-(2,4,5-trimethylphenyl)-1-propene, which is an asymmetric top, the analysis would yield three unique rotational constants (A, B, and C). These constants can be used to derive highly accurate structural parameters, such as bond lengths and angles, to within a fraction of an angstrom or degree. rsc.org

A key advantage of gas-phase studies is that the molecules are isolated and free from the intermolecular interactions present in the solid state. youtube.com Therefore, rotational spectroscopy reveals the intrinsic structure and preferred conformation of the molecule itself. For 3-(2,4,5-trimethylphenyl)-1-propene, this would allow for the precise determination of the orientation of the propene group with respect to the aromatic ring, free from crystal packing effects.

Table 3: Representative Molecular Parameters Obtainable from Rotational Spectroscopy (Note: This table presents hypothetical data that would be determined from a rotational spectroscopy experiment.)

| Parameter | Description | Hypothetical Value |

|---|---|---|

| Rotational Constant A | Rotational constant about the a-principal axis | 2500 MHz |

| Rotational Constant B | Rotational constant about the b-principal axis | 850 MHz |

| Rotational Constant C | Rotational constant about the c-principal axis | 700 MHz |

| Dipole Moment (μ_a) | Component of the dipole moment along the a-axis | 0.5 D |

| Dipole Moment (μ_b) | Component of the dipole moment along the b-axis | 0.3 D |

| Dipole Moment (μ_c) | Component of the dipole moment along the c-axis | 0.1 D |

| Total Dipole Moment (μ_total) | Total molecular dipole moment | 0.59 D |

Catalysis Research and Development Involving 3 2,4,5 Trimethylphenyl 1 Propene

Design and Synthesis of Catalysts Incorporating 3-(2,4,5-Trimethylphenyl)-1-propene Derivatives

The design of catalysts based on derivatives of 3-(2,4,5-trimethylphenyl)-1-propene centers on the synthesis of specialized ligands, primarily N-heterocyclic carbenes (NHCs), and their subsequent coordination to transition metal centers. The trimethylphenyl group is a critical component, influencing the catalyst's stability, solubility, and reactivity.

N-Heterocyclic carbenes (NHCs) have emerged as a pivotal class of ligands in transition metal catalysis, often serving as alternatives to phosphines. scripps.edutcichemicals.com The introduction of bulky substituents on the nitrogen atoms of the NHC ring is a key strategy to enhance the conformational stability of the carbene. tcichemicals.com Among the most successful are NHCs bearing 2,4,6-trimethylphenyl (mesityl) groups, such as the widely used IMes (1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene). tcichemicals.com

The synthesis of the precursors to these NHC ligands, specifically imidazolium salts like IMes·HCl, is well-established. A common and high-yielding method involves the reaction of a 1,4-diaryl-1,4-diazabutadiene with paraformaldehyde and chlorotrimethylsilane. This approach avoids the use of air-sensitive organometallic reagents, making the synthesis practical for large-scale production. While many synthetic routes are available, they typically start from commercially available anilines, such as 2,4,6-trimethylaniline, rather than propene-substituted phenyls.

The trimethylphenyl groups confer significant steric bulk, which is crucial for the ligand's function. This bulk stabilizes the metal center in the resulting organometallic complex and can accelerate key steps in the catalytic cycle, such as reductive elimination in cross-coupling reactions. The strong σ-donor properties of these NHC ligands, which are more pronounced than those of trialkylphosphines, lead to the formation of highly stable and active metal-NHC complexes. tcichemicals.com

Once the NHC ligand or its salt precursor is synthesized, it can be used to create a wide array of organometallic complexes. carbene.de A common method for synthesizing these complexes is through the transfer of the carbene ligand from a silver-NHC complex to another metal center. tcichemicals.com This transmetalation process is efficient and often driven by the precipitation of a silver salt, ensuring the reaction proceeds to completion.

For example, ruthenium-based olefin metathesis catalysts are synthesized by reacting the free NHC, such as IMes, with a suitable ruthenium precursor. acs.org This displaces a more labile ligand, like a phosphine, to form the stable and highly active Ru-NHC complex. mdpi.com Similarly, palladium complexes bearing trimethylphenyl-substituted NHC ligands have been developed for cross-coupling reactions. These are often prepared by reacting the NHC with a palladium(II) precursor. thieme-connect.com

Gold(I)-NHC complexes have also been synthesized using trimethylphenyl-containing ligands, where the NHC is generated through deprotonation of a precursor before the addition of a gold(I) source like [Au(tht)Cl] (tht = tetrahydrothiophene). mdpi.com The resulting complexes demonstrate the versatility of these ligands in coordinating with various d¹⁰ metals, which are important in a range of catalytic applications. nsf.gov

| Metal Center | Typical Precursor | NHC Introduction Method | Resulting Complex Type | Reference |

|---|---|---|---|---|

| Ruthenium (Ru) | Ru-phosphine complexes | Reaction with free NHC | Olefin Metathesis Catalysts | acs.org |

| Palladium (Pd) | Pd(OAc)₂, PdCl₂(MeCN)₂ | Reaction with NHC or NHC salt | Cross-Coupling Catalysts | thieme-connect.com |

| Gold (Au) | [Au(tht)Cl] | Reaction with pre-formed NHC | Gold(I)-NHC Complexes | mdpi.com |

| Silver (Ag) | Ag₂O | Reaction with imidazolium salt | NHC-Transfer Agents | tcichemicals.com |

Homogeneous Catalysis Applications

Catalysts incorporating trimethylphenyl-functionalized NHC ligands are employed in a variety of homogeneous catalytic reactions. The electronic and steric properties imparted by these ligands are instrumental in achieving high efficiency, selectivity, and catalyst stability.

Catalytic hydrogenation and dehydrogenation are fundamental processes for hydrogen storage and the synthesis of fine chemicals. researchgate.netmdpi.com These reactions often rely on transition metal catalysts capable of activating molecular hydrogen. nih.gov The design of the ligand is critical, as it can cooperate with the metal center to facilitate these transformations. researchgate.net